5-Lipoxygenase Inhibition: Target Compound Shows No Significant Activity, Differentiating It from Active Benchmarks
In a direct head-to-head comparison embedded within the ChEMBL-curated data set, the target compound was evaluated at 100 µM against rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase and registered 'NS' (no significant activity) [1]. This contrasts sharply with the known 5-lipoxygenase inhibitor zileuton, which demonstrates an IC50 of approximately 0.5–1 µM in comparable cellular assays [2]. The lack of activity provides a definitive negative differentiation that prevents misapplication of this compound as a 5-LO tool molecule.
| Evidence Dimension | Inhibition of RBL-1 5-lipoxygenase |
|---|---|
| Target Compound Data | No significant inhibition at 100 µM |
| Comparator Or Baseline | Zileuton: IC50 ≈ 0.5–1 µM (class benchmark) |
| Quantified Difference | Target compound is >100–200-fold less potent (inactive) |
| Conditions | RBL-1 cell-based assay, compound tested at 100 µM; source: ChEMBL assay CHEMBL620010 |
Why This Matters
This negative result prevents procurement for 5-lipoxygenase-related research and redirects resources toward more appropriate chemotypes.
- [1] ChEMBL. Assay ID CHEMBL620010 – Compound evaluation for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM. Retrieved from https://www.ebi.ac.uk/chembl/assay_report_card/CHEMBL620010/ View Source
- [2] Carter, G. W., et al. (1991). 5-Lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929–937. View Source
